![molecular formula C11H21NO B14883419 [(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol](/img/structure/B14883419.png)
[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol is a chemical compound with the molecular formula C10H19NO It is a derivative of quinolizidine, a bicyclic amine, and features a methanol group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine using a palladium catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of methanol, which acts as both a solvent and a reactant, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and high-throughput screening can optimize the reaction conditions, ensuring high yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反应分析
Types of Reactions
[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions include quinolizidine N-oxide derivatives, fully saturated quinolizidine derivatives, and various substituted quinolizidine compounds.
科学研究应用
Chemistry
In chemistry, [(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol can be compared with other quinolizidine derivatives, such as:
Lupinine: Another quinolizidine alkaloid with a hydroxyl group, but with different stereochemistry and biological activity.
Sparteine: A quinolizidine alkaloid with multiple nitrogen atoms and different pharmacological properties.
Cytisine: A quinolizidine alkaloid with a pyridine ring, used as a smoking cessation aid.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methanol group, which confer distinct chemical and biological properties.
属性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC 名称 |
[(1R,9aR)-9a-methyl-1,2,3,4,6,7,8,9-octahydroquinolizin-1-yl]methanol |
InChI |
InChI=1S/C11H21NO/c1-11-6-2-3-7-12(11)8-4-5-10(11)9-13/h10,13H,2-9H2,1H3/t10-,11+/m0/s1 |
InChI 键 |
WVDUAOYJLFVEMW-WDEREUQCSA-N |
手性 SMILES |
C[C@]12CCCCN1CCC[C@H]2CO |
规范 SMILES |
CC12CCCCN1CCCC2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


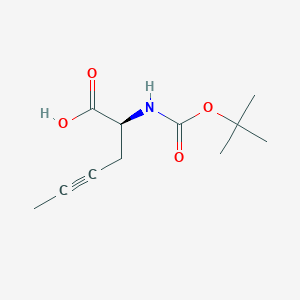
![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)
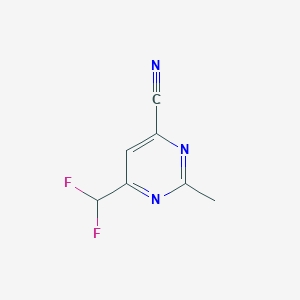
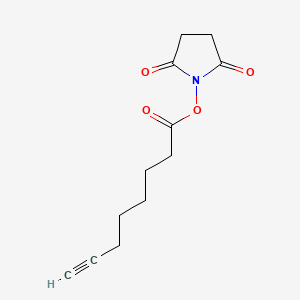
![4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)
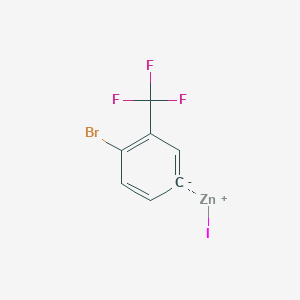

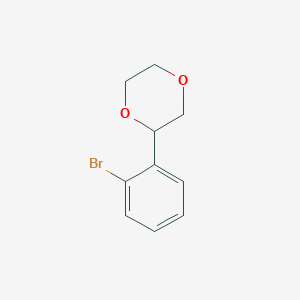
![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)
![3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14883393.png)
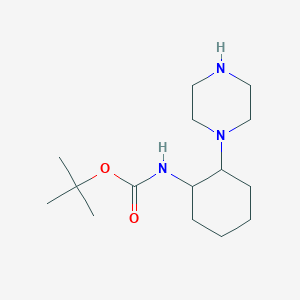

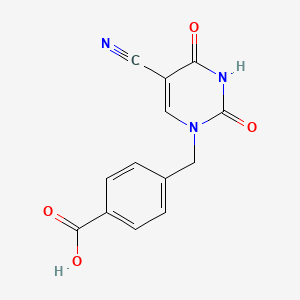
![2-Oxaspiro[3.3]heptane-6-carboxamide](/img/structure/B14883409.png)
